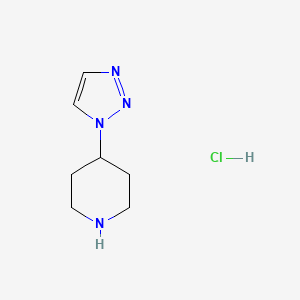

4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride

Übersicht

Beschreibung

“4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride” is a chemical compound with the molecular formula C7H13ClN4 . It is a building block used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks was synthesized and introduced to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, to afford the corresponding fluoroquinolones in 40-83% yield . Another synthesis method involves the use of Carbonyl diimidazole (CDI) and K(2)CO(3) in one step from amidoxime .Molecular Structure Analysis

The molecular structure of “4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride” can be determined using various spectroscopic techniques like IR, NMR and HRMS . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute in binding to the active site of enzyme .Chemical Reactions Analysis

The chemical reactions involving “4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride” are mainly related to its role as a building block in the synthesis of various pharmaceutical compounds . It is introduced to the C7 position of the quinolone core to afford the corresponding fluoroquinolones .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride” can be determined using various spectroscopic techniques like IR, NMR and HRMS . For instance, it has been characterized as an off-white color compound with a melting point of 168–170 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Compounds containing the 1,2,3-triazole moiety, such as 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride, have been studied extensively for their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .

Antimicrobial Applications

1,2,3-Triazole derivatives have been reported to exhibit significant antimicrobial activity . This includes activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Antiviral Applications

Compounds containing the 1,2,3-triazole core have been found to have antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Anti-Inflammatory Applications

1,2,3-Triazole derivatives have also been reported to exhibit anti-inflammatory properties .

Antituberculosis Applications

1,2,3-Triazole derivatives have demonstrated antituberculosis activity .

Applications in Bioconjugation Strategies

1,2,3-Triazole derivatives have become relevant in bioconjugation strategies . These compounds have been used extensively as synthetic intermediates in many industrial applications.

Applications in Supramolecular Chemistry

1,2,3-Triazole derivatives play an important role in supramolecular chemistry . They have been applied in the development of biosensors used in clinical diagnostic assays .

8. Applications in the Manufacturing of Agrochemicals 1,2,3-Triazole derivatives have been used in the manufacturing of agrochemicals . They have also been used in the production of corrosion inhibitors, photostabilizers, and dyes .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride to HSP90 affects the function of this protein, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors .

Pharmacokinetics

The compound’s interaction with hsp90 suggests that it has sufficient bioavailability to reach its target and exert its effects .

Result of Action

The result of the action of 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride is the inhibition of HSP90, leading to the degradation of client proteins . This has a significant anti-proliferative effect, particularly in certain cell lines .

Eigenschaften

IUPAC Name |

4-(triazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-6-5-9-10-11;/h5-8H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHBYHYWSKQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1423028-48-1 | |

| Details | Compound: Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

188.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690261-88-2 | |

| Record name | Piperidine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690261-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic Acid](/img/structure/B3394653.png)

![(R)-2-(5-Cyano-6-fluoro-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B3394661.png)

![1-Methyl-3-[(4-methylphenyl)ethynyl]benzene](/img/structure/B3394683.png)

![Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B3394727.png)